7-Chloropyrido[2,3-d]pyrimidin-2-amine
Description
7-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a chlorine atom at the 7-position and an amine group at the 2-position. Its molecular formula is C₇H₆ClN₄, with a monoisotopic mass of 179.0231 g/mol (calculated based on ). The chlorine substituent enhances electrophilicity and influences binding interactions in biological systems, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
7-chloropyrido[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-1-4-3-10-7(9)12-6(4)11-5/h1-3H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSLKVQZCXIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC(=NC=C21)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[2,3-d]pyrimidin-2-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings, but they are optimized for larger scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrido[2,3-d]pyrimidin-7-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Scientific Research Applications
7-Chloropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloropyrido[2,3-d]pyrimidin-2-amine involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes play a critical role in the phosphorylation of proteins, which is essential for cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and other disease-related processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-Chloropyrido[2,3-d]pyrimidin-2-amine and related compounds:
Key Observations:
Core Structure Variations: Pyrido vs. Pyrrolo derivatives, however, are more commonly studied for antiparasitic and antiviral activities . Tetrahydropyrido Derivatives: Saturation of the pyrido core (as in 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine) reduces aromaticity, improving solubility but possibly diminishing target affinity .
Substituent Effects: Chlorine Position: Chlorine at the 7-position (target compound) vs. 4- or 6-position (other analogs) alters electronic distribution. For example, 6-chloro-pyrrolo derivatives show marked activity against Trypanosoma cruzi, while 4-chloro-tetrahydropyrido analogs may prioritize metabolic stability . Methyl and Methoxy Groups: 4,6-Dimethyl substitution on pyrrolo cores (e.g., Compound 3 in ) enhances lipophilicity and T. cruzi inhibition, suggesting that steric bulk at specific positions is critical .
Biological Activity: Antiparasitic Activity: Pyrrolo[2,3-d]pyrimidines with 4,6-dimethyl and halogenated aryl groups (e.g., 5-(4-Chloro-2-methoxyphenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) demonstrate nanomolar efficacy against T. cruzi, attributed to optimal logP (2.5–3.0) and membrane permeability . Antiviral Activity: SRI-32007, a pyrrolopyrimidine with methylsulfonyl and morpholino groups, inhibits HBV replication by targeting the core promoter, whereas structural analogs without these groups (e.g., lexibulin) are inactive .
Synthetic Strategies: Halogenation: The target compound’s 7-chloro group may be introduced via electrophilic substitution or palladium-catalyzed coupling, similar to iodination methods used for pyrrolo analogs . Reductive Amination: Pyrido[2,3-d]pyrimidin-2-amine derivatives are synthesized via reductive amination of aldehydes with sodium cyanoborohydride, as demonstrated in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
